![molecular formula C22H18Cl2N4O B2380543 4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021060-82-1](/img/structure/B2380543.png)
4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C22H18Cl2N4O and its molecular weight is 425.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
- The title compound has been synthesized through a reaction under microwave irradiation, revealing the planar structure of the pyrazolo[3,4-b]pyridine system (Xiaojing Zhang et al., 2006).
Synthesis via One-Pot Four-Component Reaction
- A new class of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives is produced under mild reaction conditions at ambient temperature (A. Shaabani et al., 2009).
Potential as Corrosion Inhibitors
- Synthesized pyrazolopyridine derivatives demonstrate effectiveness as corrosion inhibitors for mild steel in acidic environments (A. Dandia et al., 2013).
Anticancer Applications
- Some derivatives exhibit potent antiproliferative activities against various human cancer cell lines, indicating potential in cancer treatment research (Şeyma Cankara Pirol et al., 2014).
Antibacterial and Antiviral Activities
- Several pyrazolopyridine derivatives have been evaluated for their antibacterial and antiviral activities, showing potential in the development of new antimicrobial agents https://consensus.app/papers/synthesis-activity-bernardino/cf6128e91dfe5f9e8581e6ee49aa32f9/?utm_source=chatgpt" target="_blank">(N. Panda et al., 2011; A. Bernardino et al., 2007)
Synthesis of Nucleosides
- C-4 substituted pyrazolo[3,4-b]pyridine nucleosides have been synthesized and evaluated for biological activity, contributing to the field of nucleoside analog research (Y. Sanghvi et al., 1989).
Potential Anti-Leishmania Drugs
- Derivatives have been synthesized and tested against Leishmania amazonensis, identifying promising candidates for anti-Leishmania drug development (Heloisa de Mello et al., 2004).
Wirkmechanismus
Target of Action
The compound, also known as 4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, is a pyridine derivative . Pyridine derivatives have been studied for their biological and pharmacological activities . .
Mode of Action
It is known that pyridine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyridine derivatives have been shown to affect various biochemical pathways due to their interaction with different biological targets .
Result of Action
It is known that pyridine derivatives can have various effects at the molecular and cellular level due to their interaction with different biological targets .
Eigenschaften
IUPAC Name |
4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O/c1-13-7-9-16(10-8-13)28-21-19(14(2)27-28)20(24)17(12-25-21)22(29)26-11-15-5-3-4-6-18(15)23/h3-10,12H,11H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUCKJAQECVAKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=C(C(=C3C(=N2)C)Cl)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

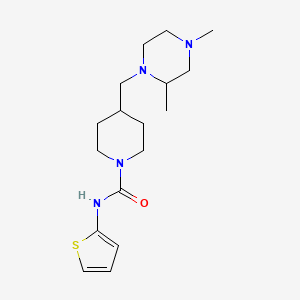
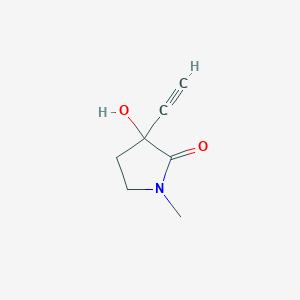
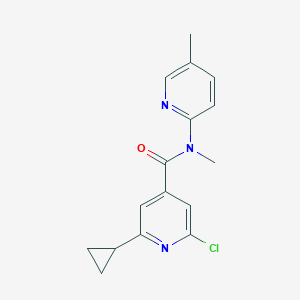


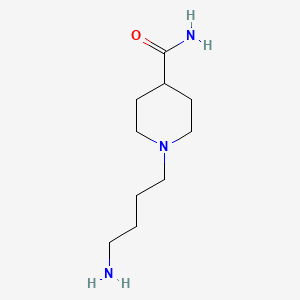
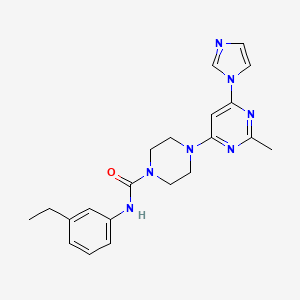
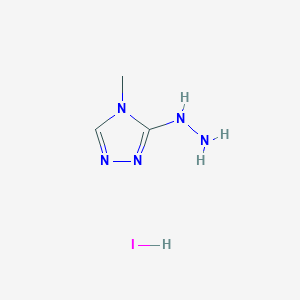
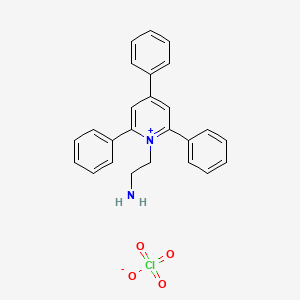


![Methyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2380476.png)
![1-Ethyl-4-{4-[(3-methylpiperidin-1-yl)carbonyl]benzyl}piperazine-2,3-dione](/img/structure/B2380481.png)
